1-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound notable for its potential applications in medicinal chemistry. Its molecular formula is C16H22N4O3, and it has a molecular weight of 318.377 g/mol. The compound features a unique structure that incorporates various functional groups, contributing to its biological activity and chemical properties.
This compound can be sourced from chemical suppliers and databases such as MolPort, which provides detailed information about its structure and properties. The compound is synthesized through specific chemical reactions involving various precursors and reagents, which will be discussed in detail in the synthesis analysis section.
The compound belongs to the class of imidazolidine derivatives, characterized by the presence of an imidazolidine ring and various substituents that enhance its pharmacological properties. It may exhibit activity against certain biological targets due to its structural features.
The synthesis of 1-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The key steps include:
The synthesis may require the use of specific reagents such as coupling agents or catalysts to facilitate the desired reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The compound's structure can be represented by its SMILES notation: COc1ccc(cn1)C(=O)N1CCC(CC1)N1CCN(C)C1=O. This notation indicates the presence of a methoxy group on a pyridine ring, a piperidine moiety, and an imidazolidine core with additional carbonyl functionalities.
The structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is likely related to its interaction with biological targets such as enzymes or receptors.
Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects, including binding studies and assays on relevant cell lines.
The physical properties include:
Key chemical properties include:
Relevant data from experimental studies will provide insights into these properties.
The compound has potential applications in several scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: